molecular formula C22H23ClN2O2S B3932190 4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide

4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide

Cat. No.: B3932190
M. Wt: 414.9 g/mol
InChI Key: XQJAEIMAOFEDKS-UHFFFAOYSA-N
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Description

The compound is a type of benzenesulfonamide . Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of benzenesulfonamides typically consists of a benzene ring attached to a sulfonamide group . The specific structure of your compound would depend on the positions and types of the other substituents on the molecule.


Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that your compound can undergo would depend on its exact structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, the presence of the diethylamino group might make the compound basic, and the chloro group might make it more reactive .

Mechanism of Action

Some benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body . This makes them useful in the treatment of various medical conditions .

Safety and Hazards

As with any chemical compound, handling “4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide” would require proper safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in pharmaceutical applications .

Properties

IUPAC Name

4-chloro-N-[2-(diethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-3-25(4-2)22-19-10-6-8-15-7-5-9-18(20(15)19)21(22)24-28(26,27)17-13-11-16(23)12-14-17/h5-14,21-22,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJAEIMAOFEDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide
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4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide
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4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide
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4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide

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